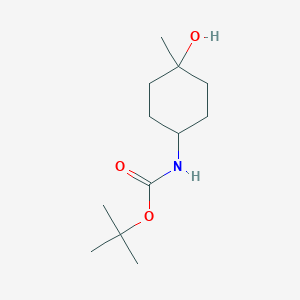

顺式-4-(Boc-氨基)-1-甲基环己醇

描述

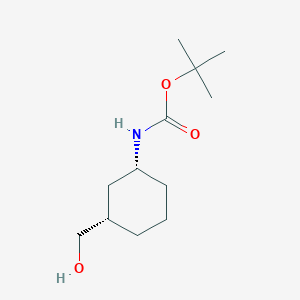

The compound of interest, cis-4-(Boc-amino)-1-methylcyclohexanol, is a derivative of cyclohexanol, which is a secondary alcohol featuring a cyclohexane ring with a hydroxyl group. The Boc group (tert-butoxycarbonyl) is a common protecting group for amines in organic synthesis. While the provided papers do not directly discuss cis-4-(Boc-amino)-1-methylcyclohexanol, they do provide insights into the chemistry of related cyclohexanol derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

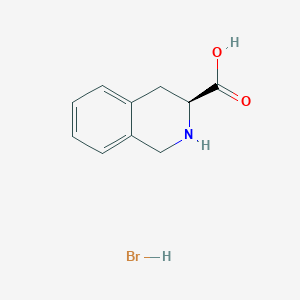

The synthesis of related cyclohexanol derivatives has been explored in several studies. A practical approach for the formation of cis-1,4-aminocyclohexanol was developed, involving a one-pot imine formation and Lewis acid-directed imine reduction, which allows for a highly selective attack of the reducing agent and is amenable to large-scale synthesis . Additionally, the synthesis of cis- and trans-2-amino-1-arylcyclohexanols has been described, with cis-aminoalcohols obtained by condensation of 2-aminocyclohexanone hydrobromide with organometallic reagents . These methods could potentially be adapted for the synthesis of cis-4-(Boc-amino)-1-methylcyclohexanol by incorporating the Boc protecting group at the appropriate stage.

Molecular Structure Analysis

The molecular conformations of cyclohexanol derivatives have been studied using NMR and molecular orbital methods. For example, cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids were found to exist in zwitterionic forms in aqueous solution, with the most stable conformations being staggered forms . These findings can provide insights into the conformational preferences of cis-4-(Boc-amino)-1-methylcyclohexanol, as the presence of the amino group and its steric interactions with the Boc group and the cyclohexane ring will influence its molecular conformation.

Chemical Reactions Analysis

The reactivity of amino diols derived from cyclohexane has been characterized, with the formation of multicomponent equilibrium systems involving Schiff bases, spirooxazolidines, condensed oxazines, and tricyclic compounds . These studies highlight the complex reaction pathways that can occur with cyclohexanol derivatives, which may also be relevant to the chemical behavior of cis-4-(Boc-amino)-1-methylcyclohexanol in the presence of various reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanol derivatives are influenced by their molecular structure. The preferred conformers of these compounds in solution and crystalline states have been identified, which can affect their reactivity and interactions with other molecules . The synthesis and protective effectiveness of certain cyclohexanol derivatives as antidotes for anticholinesterase poisoning have also been investigated, demonstrating the potential biological activity of these compounds . These studies provide a foundation for understanding the properties of cis-4-(Boc-amino)-1-methylcyclohexanol, which may exhibit similar behavior due to its structural similarities.

科学研究应用

蚊子的产卵诱引剂

Bentley、Mcdaniel 和 Davis (1982) 的研究发现,顺式和反式 4-甲基环己醇均充当蚊子三带伊蚊的产卵诱引剂。这些化合物引起蚊子特定感觉器的反应,表明它们在控制蚊子种群或研究蚊子行为方面具有潜在用途 (Bentley、Mcdaniel 和 Davis,1982)。

兔子的代谢途径

Elliott、Tao 和 Williams (1965) 研究了各种甲基环己醇在兔体内的代谢。他们发现这些化合物主要以醇的更稳定形式的葡萄糖醛酸苷形式排出。这一发现为这些化合物在生物学研究中的代谢途径和潜在应用提供了见解 (Elliott、Tao 和 Williams,1965)。

气相酸度和差向异构体区分

Majumdar、Clairet、Tabet 和 Cooks (1992) 的一项研究通过它们的相对气相酸度区分了甲基环己醇的差向异构体。这项研究为理解这些化合物在各个科学领域的化学性质和潜在应用提供了有价值的数据 (Majumdar、Clairet、Tabet 和 Cooks,1992)。

潜在的药物应用

Acher 和 Azerad (2009) 合成了包含环谷氨酸的非对映异构肽,包括类似于顺式-4-(Boc-氨基)-1-甲基环己醇的衍生物,突出了在药物研究中的潜在应用。这些肽是维生素 K 依赖性羧化的底物,可用于研究或抑制特定的生化途径 (Acher 和 Azerad,2009)。

作用机制

Target of Action

It is used as a reagent to synthesizepyrazolo[3,4-d]pyrimidines , compounds that potentially act as anti-inflammatory and antitumor agents .

Mode of Action

Its role as a reagent in the synthesis of pyrazolo[3,4-d]pyrimidines suggests it may interact with biological targets to exert anti-inflammatory and antitumor effects .

Biochemical Pathways

Given its role in the synthesis of pyrazolo[3,4-d]pyrimidines, it may be involved in pathways related to inflammation and tumor growth .

Pharmacokinetics

It is slightly soluble in water , which may influence its bioavailability and distribution in the body.

Result of Action

The compounds synthesized using it as a reagent, such as pyrazolo[3,4-d]pyrimidines, have potential anti-inflammatory and antitumor effects .

Action Environment

It should be stored away from oxidizing agents , suggesting that oxidative conditions could potentially affect its stability and efficacy.

属性

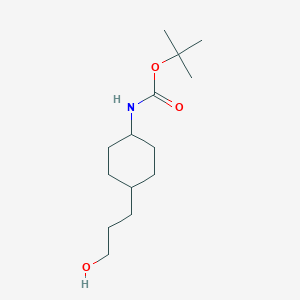

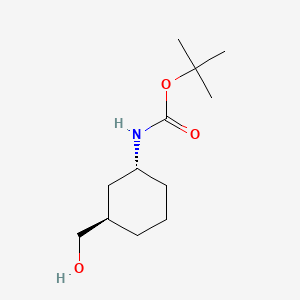

IUPAC Name |

tert-butyl N-(4-hydroxy-4-methylcyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-9-5-7-12(4,15)8-6-9/h9,15H,5-8H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKXFTPOGGFHOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901169806 | |

| Record name | 1,1-Dimethylethyl N-(trans-4-hydroxy-4-methylcyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901169806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

233764-31-3 | |

| Record name | 1,1-Dimethylethyl N-(trans-4-hydroxy-4-methylcyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901169806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride](/img/structure/B1323322.png)

![tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate](/img/structure/B1323324.png)

![[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid](/img/structure/B1323335.png)

![4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B1323337.png)

![1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid](/img/structure/B1323338.png)